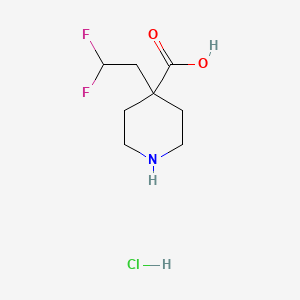
4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound that belongs to the class of piperidines . Piperidines are a class of organic compounds that contain a piperidine functional group, a six-membered ring with one nitrogen atom and five carbon atoms . The “2,2-Difluoroethyl” group indicates the presence of a two-carbon chain with two fluorine atoms attached to the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carboxylic acid group, and a 2,2-difluoroethyl group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used to produce the compound.Applications De Recherche Scientifique
Environmental Impact and Alternatives
- Fluorinated substances, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), are undergoing an industrial transition to safer alternatives due to their persistence and potential health risks. Over 20 fluorinated substances used in various applications have been identified, with discussions on their environmental releases, persistence, and human exposure, highlighting the necessity for safer alternatives and further research to assess their safety (Wang et al., 2013).
Degradation and Environmental Fate
- Studies on the microbial degradation of polyfluoroalkyl chemicals reveal their transformation into persistent PFCAs and PFSAs. Insights into degradation pathways, half-lives, and potential intermediates suggest complex environmental behaviors, indicating the need for extensive research on biodegradation and monitoring of these chemicals (Liu & Avendaño, 2013).
Bioaccumulation Concerns
- Research on the bioaccumulation potential of PFCAs indicates a direct relationship with the fluorinated carbon chain's length, highlighting differences in bioaccumulation and biomagnification potentials among PFCAs and PFASs. This suggests that PFCAs with shorter chains are less likely to bioaccumulate, pointing towards the importance of chemical structure in environmental persistence and potential health impacts (Conder et al., 2008).
Treatment and Removal Methods
- A review on hydrofluoric acid's use in the car wash industry discusses its effectiveness and the need for safer alternatives due to its toxicity. This highlights the broader theme of seeking less harmful substitutes for fluorinated acids in various applications, reflecting on environmental and occupational health considerations (Genuino et al., 2012).
Propriétés
IUPAC Name |
4-(2,2-difluoroethyl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-6(10)5-8(7(12)13)1-3-11-4-2-8;/h6,11H,1-5H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLPAUINIAUHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2955612.png)

![6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2955616.png)


![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2955620.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2955623.png)
![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-phenylethanol](/img/structure/B2955625.png)

![5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2955628.png)
![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2955633.png)